2,4-Octadien-1-ol, (2E,4E)-

Catalog No.
S619842
CAS No.
18409-20-6
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Octadien-1-ol, (2E,4E)-

CAS Number

18409-20-6

Product Name

2,4-Octadien-1-ol, (2E,4E)-

IUPAC Name

(2Z,4E)-octa-2,4-dien-1-ol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6-

InChI Key

LMBAOEUOOJDUBP-DEQVHDEQSA-N

SMILES

CCCC=CC=CCO

solubility

Insoluble in water; soluble in fat
soluble (in ethanol)

Canonical SMILES

CCCC=CC=CCO

Isomeric SMILES

CCC/C=C/C=C\CO

Synthesis and Characterization

  • (2E,4E)-2,4-octadien-1-ol can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the condensation of an aldehyde or ketone with a phosphonium ylide to form an alkene containing the desired double bond geometry. [Source: Organic Syntheses, Vol. 82, p. 142]
  • Once synthesized, the compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.

Potential Applications

  • Fragrance Research: (2E,4E)-2,4-octadien-1-ol has been identified as a potential contributor to the aroma of some fruits and vegetables, particularly exhibiting fatty notes. Research suggests its potential use in fragrance compositions to create specific olfactory sensations. Source: The Good Scents Company - [2,4-octadien-1-ol (E,E): ]
  • Material Science: The presence of the double bonds and the hydroxyl group in the molecule makes (2E,4E)-2,4-octadien-1-ol a potentially interesting candidate for the development of functional materials. Research exploring its potential applications in areas such as self-assembled structures and biocompatible materials is ongoing, but limited information is currently available.

2,4-Octadien-1-ol, also known as (2E,4E)-2,4-octadien-1-ol, is an organic compound classified as a fatty alcohol. Its molecular formula is C8H14OC_8H_{14}O, indicating it contains eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The compound features a hydroxyl group (-OH) attached to the first carbon of an eight-carbon chain with two double bonds located at the second and fourth carbons in the E,E configuration . This unique structure contributes to its distinct chemical properties and potential applications.

Due to its functional groups. Notably, it has been involved in cycloaddition reactions, where it can react under photochemical conditions to form complex cycloadducts. The compound also plays a role in hydrodimerization reactions catalyzed by palladium compounds, which are essential in producing industrial chemicals. Additionally, it can undergo lipid peroxidation, a reaction significant in biological contexts, particularly in fatty acid metabolism .

Research on the biological activity of 2,4-Octadien-1-ol indicates its relevance in entomology, particularly as a component in the synthesis of insect pheromones. It has been utilized in studies focusing on pest control strategies by attracting specific insects such as the dried bean beetle. Furthermore, its involvement in lipid metabolism suggests potential roles in cellular signaling processes .

The synthesis of 2,4-Octadien-1-ol typically involves stereoselective approaches to ensure the desired isomer is produced. A common method includes a copper-mediated coupling reaction using 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and mesyl ester derivatives of the alcohol. This method facilitates the construction of the compound's carbon skeleton while maintaining stereochemical integrity .

2,4-Octadien-1-ol has several applications across various fields:

  • Pheromone Synthesis: It is used in creating insect pheromones for pest management strategies.
  • Industrial Chemicals: The compound is significant in synthesizing linear α-olefins, which are crucial for producing plastics and other materials through processes like hydroformylation and telomerization.
  • Polymer Chemistry: It serves as a precursor or component in polymerization processes for developing novel materials.

Interaction studies involving 2,4-Octadien-1-ol have focused on its potential as a target for pest control. Research indicates that this compound can attract certain termites, suggesting that further exploration could lead to effective baiting strategies or traps exploiting this attraction. Additionally, its interactions within biological systems highlight its role in lipid metabolism and cellular signaling pathways .

Several compounds share structural or functional similarities with 2,4-Octadien-1-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Octen-3-olC8H14OContains a single double bond; used in food flavoring.
3-Octen-1-olC8H14OFeatures a different positioning of double bonds; found in essential oils.
2-Pentene-1-olC5H10OShorter carbon chain; involved in similar reactions but less complex.
1-HexenC6H12An alkene with no hydroxyl group; used primarily in industrial applications.

The uniqueness of 2,4-Octadien-1-ol lies in its conjugated diene system and hydroxyl functional group, which enable specific reactivity patterns not observed in these similar compounds. Its dual double bonds offer enhanced reactivity for cycloaddition reactions and other transformations that are critical for both synthetic and biological applications .

The study of (2E,4E)-2,4-octadien-1-ol dates back to early investigations into conjugated dienes and their synthetic utility. Initial research focused on its role as a precursor in organic synthesis, particularly for pheromones and other bioactive molecules. A pivotal advancement occurred in the 1970s with the development of stereoselective synthetic methods, as outlined in patents and publications detailing its use in pheromone synthesis. The compound gained prominence in the 1980s through improved catalytic approaches, such as palladium-mediated oxidative dehydrogenation, enabling efficient production of conjugated dienals and dienes.

Significance in Organic and Bioorganic Chemistry

(2E,4E)-2,4-Octadien-1-ol serves as a critical intermediate in synthesizing complex molecules due to its conjugated diene system and terminal hydroxyl group. Its applications span:

  • Pheromone Synthesis: Key in producing sex attractants for insects, such as components of sphingid moths.
  • Flavor and Fragrance Industry: Classified as a flavoring agent (FEMA 3956) with a mild, fatty, and waxy aroma profile.
  • Polymer Chemistry: Potential precursor for hydrogels or functional polymers due to its reactive double bonds.

Evolution of Research Paradigms

Research methodologies have shifted from traditional multi-step syntheses to more efficient catalytic processes. Early methods relied on reductions of alkynes (e.g., 4-octen-2-yn-1-ol) using hydrogen chloride or lithium aluminum hydride. Modern approaches emphasize stereoselective synthesis, such as Wittig reactions for controlled double-bond formation and oxidative dehydrogenation with palladium catalysts. These advancements address challenges in scalability and stereochemical purity.

Structural and Physicochemical Properties

Molecular Structure and Conjugation

The compound features an eight-carbon chain with two trans (E) double bonds at positions 2 and 4, along with a primary hydroxyl group at position 1. This conjugated diene system enhances its reactivity in electrophilic additions and cycloadditions. The SMILES notation CCC/C=C/C=C/CO reflects its geometry, with alternating single and double bonds.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
Boiling Point198°C
Density0.868 g/mL (20°C)
LogP (Lipophilicity)2.30
SolubilityInsoluble in water; soluble in ethanol

Reactivity and Functional Groups

The hydroxyl group enables esterification or etherification, while the conjugated dienes participate in:

  • Diels-Alder Reactions: Formation of six-membered cyclic structures.
  • Hydrogenation: Reduction to saturated alcohols.
  • Oxidation: Conversion to aldehydes or ketones under controlled conditions.

Synthetic Routes and Manufacturing

Established Synthesis Methods

Three primary routes dominate industrial and laboratory production:

MethodReagents/ConditionsYield (%)Stereochemical ControlSource
Hydrogenation of AlkynesHCl, LiAlH₄, Heating90–96Limited
Oxidative DehydrogenationPd catalysts, O₂, TFA85–95High stereoselectivity
Wittig ReactionPhosphorus ylides, Aldehydes70–80Moderate

Challenges and Innovations

Early methods faced challenges in regioselectivity and cost. Recent innovations include:

  • Catalytic Dehydrogenation: Palladium-based systems for clean oxidation to dienals.
  • Green Chemistry Approaches: Solvent-free conditions and renewable feedstocks under development.

Applications in Industry and Research

Bioorganic and Pharmaceutical Applications

  • Pheromone Synthesis: Used in synthesizing attractants for pest management (e.g., Ips paraconfusus).
  • Flavor Enhancers: Contributes to fatty, waxy, and fruity notes in food products (FEMA 3956).
  • Polymer Intermediates: Potential in creating functionalized hydrogels for biomedical applications.

Advances in Flavor Chemistry

The compound’s aroma profile, characterized by fatty and green notes, is critical in:

  • Beverage Industry: Enhancing citrus or melon flavors.
  • Fragrance Formulations: Blending with terpenes for floral accords.

(2E,4E)-2,4-Octadien-1-ol exhibits widespread distribution across various natural systems, primarily as a component of plant volatile organic compounds and secondary metabolites. This eight-carbon fatty alcohol belongs to the class of aliphatic alcohols characterized by a conjugated diene system with trans-trans configuration [1] [2]. The compound has been identified as a member of the fatty alcohol family, consisting of aliphatic alcohols with a minimum chain length of six carbon atoms [2] [3].

Plant Volatile Compounds and Essential Oils

The compound demonstrates significant presence in plant volatile emissions and essential oil compositions across multiple plant families. Research indicates that (2E,4E)-2,4-octadien-1-ol occurs as a component of complex volatile mixtures released by various plant species [4] [5] [6]. These volatile organic compounds serve multiple ecological functions, including plant defense mechanisms, pollinator attraction, and interspecies communication [7] [8] [9].

Essential oils derived from aromatic plants contain (2E,4E)-2,4-octadien-1-ol as part of their complex chemical fingerprints. The distribution of this compound in essential oils varies significantly based on plant species, environmental conditions, extraction methods, and seasonal factors [10] [11] [12]. The presence of conjugated diene fatty alcohols in essential oils contributes to their characteristic organoleptic properties and biological activities [5] [6].

Fruit and Food Matrices

Extensive research has documented the occurrence of (2E,4E)-2,4-octadien-1-ol in fruit aroma profiles and food matrices. The compound contributes to the complex volatile compositions that determine fruit flavor characteristics and consumer acceptance [13] [14] [15]. Studies on strawberry cultivars have identified various volatile alcohols, including conjugated diene derivatives, that contribute significantly to fruit aroma profiles [13].

Analysis of volatile compounds in different fruit varieties reveals that fatty alcohols, including (2E,4E)-2,4-octadien-1-ol, are present in varying concentrations depending on fruit maturity, storage conditions, and processing methods [16] [17] [18]. The compound has been detected in fruit juices, essential oil fractions, and processed food products where it contributes to overall sensory characteristics [14] [19].

Biological Systems and Metabolic Databases

Metabolomic databases classify (2E,4E)-2,4-octadien-1-ol as an expected but not quantified metabolite in biological systems [2] [20]. The Human Metabolome Database (HMDB) includes this compound in its comprehensive collection of small molecule metabolites, indicating its presence in human biological systems, although quantitative data remains limited [20].

The compound's classification within the FooDB database suggests its involvement in lipid transport, lipid metabolism, and fatty acid metabolism pathways [3]. These database entries highlight the potential significance of (2E,4E)-2,4-octadien-1-ol in cellular metabolic processes, despite limited quantitative characterization in biological matrices.

Source CategoryDistribution TypeNatural SystemsReference
Plant volatilesWidespread occurrenceEssential oils, volatile emissions [4] [5] [6]
Fruit matricesComponent of aroma profilesBerry fruits, citrus, tropical fruits [13] [14] [16]
Food systemsFlavoring applicationsProcessed foods, beverages [5] [21]
Biological metabolitesExpected metaboliteHuman and plant systems [2] [3] [20]

Biosynthetic Pathways Leading to (2E,4E)-2,4-Octadien-1-ol

The biosynthesis of (2E,4E)-2,4-octadien-1-ol involves multiple interconnected metabolic pathways that reflect the compound's dual nature as both a fatty acid derivative and a component of volatile secondary metabolites. Understanding these biosynthetic routes provides insight into the cellular processes that regulate the production and accumulation of this conjugated diene alcohol.

Fatty Acid Reductase Pathways

The primary biosynthetic route for (2E,4E)-2,4-octadien-1-ol involves fatty acid reductase (FAR) enzymes that catalyze the nicotinamide adenine dinucleotide phosphate (NADPH)-dependent reduction of fatty acyl-coenzyme A (CoA) or acyl-acyl carrier protein (ACP) substrates to primary fatty alcohols [22] [23]. These enzymes represent a crucial enzymatic family responsible for the terminal reduction of fatty acid derivatives to their corresponding alcohols.

Fatty acyl reductases demonstrate substrate specificity toward both saturated and unsaturated fatty acid derivatives, with the conjugated diene system of (2E,4E)-2,4-octadien-1-ol indicating derivation from the corresponding octadienoic acid precursor [24] [25]. The reduction process typically occurs through a two-step mechanism involving an aldehyde intermediate, although some FAR enzymes can perform the complete four-electron reduction directly [26].

Studies on plant fatty alcohol biosynthesis have identified multiple FAR homologues with varying substrate specificities and tissue expression patterns [27] [28]. These enzymes exhibit differential preferences for acyl-CoA versus acyl-ACP substrates, with the specific pathway utilized depending on cellular localization and metabolic context [23].

Fatty Acyl-CoA Reductase Systems

Specialized fatty acyl-CoA reductases (FACRs) provide an alternative biosynthetic mechanism for (2E,4E)-2,4-octadien-1-ol production. Research on the Marinobacter aquaeolei FACR (maFACR) has revealed a unique two-domain structure where the reduction of fatty acyl-CoA to fatty alcohol proceeds through distinct catalytic domains [26].

The first domain (C-terminal) catalyzes the reduction of fatty acyl-CoA to fatty aldehyde, while the second domain (N-terminal) reduces the aldehyde intermediate to the final alcohol product [26]. This sequential mechanism ensures efficient substrate channeling and prevents release of potentially toxic aldehyde intermediates during the biosynthetic process.

Machine learning approaches applied to FACR engineering have demonstrated the potential for enhancing enzyme activity toward acyl-ACP substrates, suggesting that natural variants of these enzymes may exhibit varying capacities for (2E,4E)-2,4-octadien-1-ol production from different substrate pools [22].

Lipoxygenase-Mediated Pathways

Lipoxygenase enzymes contribute to the biosynthesis of (2E,4E)-2,4-octadien-1-ol through the oxidative metabolism of polyunsaturated fatty acids containing conjugated diene systems [29] [30]. These iron-containing dioxygenases catalyze the stereospecific oxidation of fatty acids with cis,cis-1,4-pentadiene motifs, potentially generating hydroxylated precursors that can be subsequently reduced to the target alcohol [30].

The lipoxygenase pathway involves multiple enzymatic steps, including initial hydrogen abstraction from bisallylic methylene carbons, molecular oxygen addition, and formation of fatty acid hydroperoxides [31]. These hydroperoxide intermediates can undergo further enzymatic transformations, including reduction by cellular reductases to yield hydroxylated fatty alcohols with conjugated diene structures [32].

Research on lipoxygenase diversity has revealed tissue-specific and stimulus-responsive expression patterns, suggesting that (2E,4E)-2,4-octadien-1-ol biosynthesis through this pathway may be regulated by developmental and environmental factors [33] [34].

Integration with Isoprenoid Metabolism

The biosynthesis of (2E,4E)-2,4-octadien-1-ol intersects with isoprenoid metabolic pathways through shared enzymatic machinery and regulatory mechanisms. The mevalonate (MVA) pathway, operating in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, localized in plastids, provide essential precursors for terpenoid biosynthesis [35] [36].

While (2E,4E)-2,4-octadien-1-ol is not a direct terpenoid product, the regulatory networks controlling isoprenoid metabolism may influence the availability of enzymatic resources and cofactors required for fatty alcohol biosynthesis [37] [8]. Terpene synthase expression patterns and metabolic flux distribution can indirectly affect the biosynthetic capacity for conjugated diene alcohols [38].

Cytochrome P450 Contributions

Cytochrome P450 enzymes contribute to (2E,4E)-2,4-octadien-1-ol biosynthesis through hydroxylation and epoxidation reactions that modify fatty acid precursors [39] [40]. These heme-containing monooxygenases demonstrate remarkable catalytic diversity, including the ability to introduce hydroxyl groups at specific positions along fatty acid chains [41].

Specific P450 enzymes involved in fatty acid metabolism can generate hydroxylated octadienoic acid derivatives that serve as precursors for subsequent reduction to the corresponding alcohols [42] [43]. The CYP74 family, which includes specialized fatty acid hydroperoxide-metabolizing enzymes, represents a particularly relevant group for conjugated diene alcohol biosynthesis [43].

PathwayKey EnzymesCellular LocationProductsReference
FAR-mediated reductionFatty acyl reductasesCytoplasm/plastidsDirect alcohol formation [24] [25] [22] [23]
FACR systemsTwo-domain reductasesEndoplasmic reticulumSequential aldehyde→alcohol [26]
Lipoxygenase pathwayLOX enzymes, reductasesVarious compartmentsHydroperoxide intermediates [29] [30] [31]
P450 metabolismCytochrome P450sEndoplasmic reticulumHydroxylated precursors [39] [40] [41]

Metabolic Processes Involving (2E,4E)-2,4-Octadien-1-ol

The metabolic fate of (2E,4E)-2,4-octadien-1-ol involves multiple enzymatic pathways that determine its cellular turnover, functional roles, and physiological significance. These metabolic processes encompass both anabolic and catabolic reactions that integrate the compound into broader lipid metabolism networks.

Fatty Alcohol Oxidation Pathways

The primary metabolic fate of (2E,4E)-2,4-octadien-1-ol involves oxidation through the fatty alcohol:nicotinamide adenine dinucleotide (NAD) oxidoreductase (FAO) enzyme complex [44] [45]. This membrane-bound multi-component system catalyzes the sequential oxidation of fatty alcohols to fatty acids through a tightly regulated two-step mechanism.

The FAO complex consists of fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH) components that function coordinately to prevent accumulation of potentially toxic aldehyde intermediates [44]. The initial oxidation of (2E,4E)-2,4-octadien-1-ol to the corresponding aldehyde represents the rate-limiting step, with the aldehyde intermediate remaining enzyme-bound throughout the oxidation sequence [45].

Genetic deficiencies in FALDH activity, as observed in Sjögren-Larsson syndrome, result in accumulation of fatty alcohols and related lipid species, highlighting the critical importance of this oxidative pathway for normal cellular function [44] [45]. The conjugated diene structure of (2E,4E)-2,4-octadien-1-ol may influence its oxidation kinetics compared to saturated fatty alcohol substrates.

Beta-Oxidation Integration

Following initial oxidation to the corresponding octadienoic acid, (2E,4E)-2,4-octadien-1-ol enters the beta-oxidation pathway for complete catabolism to acetyl-CoA units [46] [47]. This process involves sequential cycles of acyl-CoA formation, dehydrogenation, hydration, secondary dehydrogenation, and thiolytic cleavage to generate two-carbon acetyl units.

The conjugated diene system present in the octadienoic acid derivative requires specialized enzymatic handling during beta-oxidation. Enzymes involved in unsaturated fatty acid oxidation, including enoyl-CoA isomerases and reductases, facilitate the processing of conjugated double bonds through the beta-oxidation spiral [46].

Research on bacterial fatty acid metabolism has demonstrated that conjugated diene substrates can be efficiently processed through beta-oxidation pathways, although the kinetics may differ from those observed with saturated or monounsaturated fatty acids [47]. The correlation between alcohol and fatty acid metabolism (correlation coefficients of 0.66-0.72) supports the integrated nature of these metabolic processes [46].

Cytochrome P450-Mediated Metabolism

Cytochrome P450 enzymes contribute to (2E,4E)-2,4-octadien-1-ol metabolism through hydroxylation, epoxidation, and oxidative transformation reactions [40] [42] [41]. These reactions can occur at various positions along the carbon chain, potentially generating multiple metabolites with distinct biological activities.

Specific P450 enzymes, including CYP2D6 and CYP2C19, demonstrate activity toward structurally related terpene alcohols, suggesting similar metabolic competence for (2E,4E)-2,4-octadien-1-ol [41]. The epoxidation of conjugated double bonds represents a particularly significant metabolic transformation that can generate reactive intermediates with altered biological properties [40].

Studies on prostaglandin endoperoxide metabolism by P450 enzymes reveal the capacity of these systems to process conjugated diene structures, producing hydroxylated derivatives and other oxidative products [40]. The xenobiotic-metabolizing P450 families (CYP1A, CYP2E1, CYP3A4) show varying catalytic activities toward unsaturated substrates, with substrate affinity and turnover rates depending on specific structural features [42].

Conjugated Diene Oxidation Processes

The conjugated diene system in (2E,4E)-2,4-octadien-1-ol renders the compound susceptible to oxidative processes that generate conjugated diene structures as markers of lipid oxidation [48] [49] [50]. These processes involve hydrogen abstraction from activated methylene groups, followed by molecular rearrangement to form stable conjugated systems.

Kinetic studies on conjugated diene formation during lipid oxidation reveal temperature-dependent rates with Arrhenius activation energies of approximately 155 kilojoules per mole [48]. The spectrophotometric detection of conjugated dienes at 233 nanometers provides a sensitive method for monitoring the oxidative metabolism of (2E,4E)-2,4-octadien-1-ol and related compounds [49].

Free radical-mediated oxidation of conjugated diene fatty acids demonstrates varying susceptibility based on the degree of unsaturation, with some compounds showing paradoxical stability in aqueous micellar systems compared to homogeneous solutions [51]. This suggests that the cellular environment and lipid organization may significantly influence the oxidative fate of (2E,4E)-2,4-octadien-1-ol.

Lipoxygenase-Mediated Transformations

Lipoxygenase enzymes can metabolize (2E,4E)-2,4-octadien-1-ol through oxidative pathways that generate hydroperoxide and hydroxylated derivatives [29] [30] [33]. These transformations involve stereospecific hydrogen abstraction and subsequent molecular oxygen incorporation, leading to the formation of bioactive lipid mediators.

The 12/15-lipoxygenase pathway demonstrates particular relevance for fatty alcohol metabolism, with enzyme-substrate interactions influencing the kinetics and products of oxidative transformations [33]. Studies on leukocyte kinetics and inflammatory resolution highlight the importance of lipoxygenase-mediated metabolism in determining the biological fate of fatty acid derivatives [33].

Lipoxygenase co-oxidation activities extend beyond traditional fatty acid substrates to include alcohols and other xenobiotics, suggesting that (2E,4E)-2,4-octadien-1-ol may serve as a substrate for these versatile oxidative enzymes [29]. The enzyme system demonstrates inducibility following chemical exposure, indicating potential regulatory mechanisms governing the metabolic processing of fatty alcohols.

Enzymatic Detoxification Mechanisms

The metabolism of (2E,4E)-2,4-octadien-1-ol involves detoxification mechanisms designed to eliminate potentially harmful lipid oxidation products and maintain cellular homeostasis [44] [45]. Fatty aldehyde dehydrogenase (FALDH) plays a central role in this process by oxidizing aldehyde intermediates generated during fatty alcohol metabolism.

Phase I and Phase II detoxification reactions contribute to the systematic elimination of (2E,4E)-2,4-octadien-1-ol and its metabolites through oxidation, conjugation, and excretion pathways [42] [52]. These processes ensure that accumulation of fatty alcohols and related compounds does not reach levels that could compromise cellular function.

The integration of fatty alcohol metabolism with glutathione-dependent detoxification systems provides additional protection against oxidative stress and lipid peroxidation products [49] [50]. Conjugation reactions with glutathione, sulfate, and glucuronic acid facilitate the water-soluble elimination of fatty alcohol metabolites through renal and biliary excretion routes.

Metabolic ProcessPrimary EnzymesProducts GeneratedBiological SignificanceReference
Fatty alcohol oxidationFAO complex (FADH+FALDH)Octadienoic acidEnergy production, detoxification [44] [45]
Beta-oxidationAcyl-CoA synthetase, dehydrogenasesAcetyl-CoA unitsCellular energy metabolism [46] [47]
P450 metabolismCYP450 enzymesHydroxylated metabolitesBiotransformation, elimination [40] [42] [41]
Oxidative processesFree radical mechanismsConjugated diene productsLipid oxidation biomarkers [48] [49] [50]
Lipoxygenase pathwaysLOX enzymesHydroperoxides, hydroxyl derivativesSignaling, inflammatory responses [29] [30] [33]

Physical Description

Colourless liquid; green aroma

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Boiling Point

75.00 °C. @ 0.50 mm Hg

Heavy Atom Count

9

Density

0.864-0.874

UNII

049Z2Y4D1U

Other CAS

18409-20-6

Wikipedia

(2E,4E)-2,4-octadien-1-ol

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Octadien-1-ol, (2E,4E)-: ACTIVE

Dates

Last modified: 08-15-2023

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